Strain-Specific Degradation Profile vs. Yellow-1
Rhizolotine and the co-discovered nodule-specific compound yellow-1 share an origin but diverge fundamentally in their degradation profiles. A comparative analysis demonstrated that both compounds were degraded by the inducing strain, Rhizobium loti NZP2037, establishing a unique metabolic circuit. Crucially, this degradation was not observed for either compound when tested against strains of Rhizobium meliloti, Rhizobium trifolii, or Agrobacterium tumefaciens [1]. The data indicate that the catabolic pathway for these compounds is specific to the NZP2037 strain and is not a general feature of rhizobia.
| Evidence Dimension | Degradation specificity by bacterial strain |
|---|---|
| Target Compound Data | Rhizolotine is degraded by Rhizobium loti NZP2037. Degradation is absent in R. meliloti, R. trifolii, and A. tumefaciens [1]. |
| Comparator Or Baseline | Yellow-1 is degraded by Rhizobium loti NZP2037. Degradation is absent in R. meliloti, R. trifolii, and A. tumefaciens [1]. |
| Quantified Difference | No quantitative difference in the binary degradation outcome between the two compounds was observed in this assay. |
| Conditions | Bacterial culture growth and catabolism assays using pure cultures of various Rhizobium and Agrobacterium strains [1]. |
Why This Matters
This data confirms that the degradation pathway is specific to the inducing bacterial strain, a key feature for researchers investigating strain-specific metabolic interactions and the evolution of symbiotic specialization.
- [1] Scott, D. B., Wilson, R., Shaw, G. J., Petit, A., & Tempe, J. (1987). Biosynthesis and degradation of nodule-specific Rhizobium loti compounds in Lotus nodules. Journal of Bacteriology, 169(1), 278-282. View Source
